2-Bromo-1-(2-bromopyridin-4-yl)ethanone
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Overview
Description
2-bromo-1-(2-bromopyridin-4-yl)ethan-1-one is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of two bromine atoms attached to a pyridine ring and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(2-bromopyridin-4-yl)ethan-1-one typically involves the bromination of pyridine derivatives. One common method is the bromination of 2-bromopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(2-bromopyridin-4-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
2-bromo-1-(2-bromopyridin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-1-(2-bromopyridin-4-yl)ethan-1-one depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects are mediated by its interaction with molecular targets such as enzymes or receptors, leading to changes in cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-bromo-1-(3-bromopyridin-4-yl)ethan-1-one: Similar structure but with different bromine atom positions.
2-bromo-1-(pyridin-3-yl)ethan-1-one: Lacks the second bromine atom.
1-(5-bromo-pyridin-2-yl)ethanone: Different position of the bromine atom on the pyridine ring.
Uniqueness
This unique structure allows for selective reactions and the formation of specific products that may not be achievable with other similar compounds .
Properties
Molecular Formula |
C7H5Br2NO |
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Molecular Weight |
278.93 g/mol |
IUPAC Name |
2-bromo-1-(2-bromopyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5Br2NO/c8-4-6(11)5-1-2-10-7(9)3-5/h1-3H,4H2 |
InChI Key |
HOLIHNSCVLXXGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)CBr)Br |
Origin of Product |
United States |
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